3-Bromo-6-chloro-2-methylphenol
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Overview
Description
3-Bromo-6-chloro-2-methylphenol is an aromatic organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methylphenol can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methylphenol (o-cresol). The reaction typically proceeds as follows:
Bromination: 2-Methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 3-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Dehalogenated products.
Scientific Research Applications
3-Bromo-6-chloro-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phenolic hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylphenol
- 3-Bromo-5-chloro-2-methylphenol
- 4-Bromo-2-chloro-6-methylphenol
Uniqueness
3-Bromo-6-chloro-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6BrClO |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
INRTYYVLSFABQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)Cl)Br |
Origin of Product |
United States |
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